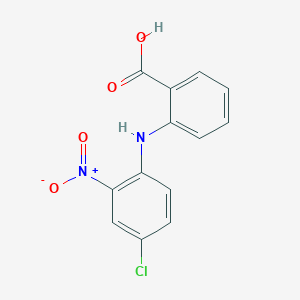

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIOGPNJFKJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476386 | |

| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60091-87-4 | |

| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

This document provides a comprehensive technical overview for the synthesis of this compound (CNPABA), a significant chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for a successful and reproducible synthesis.

This compound (CAS No. 60091-87-4) is a highly functionalized diarylamine. Its molecular architecture, featuring a chloronitroaniline moiety linked to an anthranilic acid scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems, including quinazolines and benzimidazoles.[1] Its derivatives have garnered significant interest in medicinal chemistry for their potential anticancer properties.[1][2] Furthermore, it is a known process impurity in the manufacturing of the antipsychotic drug Clozapine, making its synthesis and characterization critical for quality control in the pharmaceutical industry.[2][3]

The primary and most established method for constructing the core diarylamine bond in this molecule is the Ullmann Condensation , a copper-catalyzed cross-coupling reaction.[4][5] Specifically, this synthesis falls under the category of a Goldberg Reaction , the term for the C-N bond-forming variant of the Ullmann condensation.[4][6]

The Core Chemistry: Deconstructing the Ullmann Condensation

The Ullmann reaction, first reported over a century ago, is a cornerstone of aromatic cross-coupling chemistry.[7][8] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann approach remains robust and economically viable, particularly for specific substrates.[4]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The widely accepted pathway for the copper-catalyzed N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[9][10]

-

Step 1: Catalyst Activation & Amine Coordination: The reaction initiates with the active Cu(I) species. In the presence of the base, the amine (anthranilic acid) is deprotonated, and it coordinates with the Cu(I) center.

-

Step 2: Oxidative Addition: The aryl halide (e.g., 2-bromo-5-chloronitrobenzene) undergoes oxidative addition to the copper complex. This is often the rate-limiting step and involves the oxidation of copper from Cu(I) to a transient Cu(III) intermediate. The presence of electron-withdrawing groups (like the nitro group on the aryl halide) activates the substrate, making this step more favorable.[4]

-

Step 3: Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired diarylamine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9]

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Causality of Experimental Choices

-

The Catalyst (Copper): Traditional Ullmann reactions utilize copper powder or copper(I) salts like CuI.[1][4] The "activated" copper powder serves as a reservoir for the active Cu(I) species. The reaction's efficacy hinges on the surface area and quality of the copper.

-

The Base (Potassium Carbonate): Anhydrous potassium carbonate (K₂CO₃) is a critical component. Its primary role is to act as a proton scavenger, deprotonating the amine group of the anthranilic acid. This generates the corresponding amide anion, which is a more potent nucleophile for coordinating to the copper center.

-

The Solvent (Isopropanol): Ullmann condensations typically require high-boiling, polar solvents to facilitate the dissolution of reactants and to provide the necessary thermal energy.[4] Isopropanol, with a reflux temperature of ~82°C, provides a suitable environment for this specific transformation.[1]

-

The Temperature (Reflux): The high temperature is necessary to overcome the activation energy barrier, particularly for the oxidative addition step.[4] Driving the reaction at reflux ensures a consistent and sufficiently high temperature to achieve a reasonable reaction rate.

A Validated Experimental Protocol

This protocol is designed to be self-validating by including expected observations and checkpoints. It is based on established literature procedures.[1][11]

Reagents and Equipment

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 4.41 | 1.0 |

| 2-Bromo-5-chloronitrobenzene | C₆H₃BrClNO₂ | 236.45 | 4.85 | 1.1 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 8.82 | 2.0 |

| Copper Powder | Cu | 63.55 | ~0.88 | 0.2 |

| Isopropanol | C₃H₈O | 60.10 | - | - |

| 2 M Hydrochloric Acid | HCl | 36.46 | - | - |

| Ethanol | C₂H₅OH | 46.07 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

| Equipment | ||||

| Round-bottom flask (50 mL) | ||||

| Reflux condenser | ||||

| Heating mantle with stirrer | ||||

| Buchner funnel & filter flask | ||||

| Standard laboratory glassware |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of CNPABA.

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (4.41 mmol, 1 eq), 2-bromo-5-chloronitrobenzene (4.85 mmol, 1.1 eq), anhydrous potassium carbonate (8.82 mmol, 2 eq), and copper powder (0.2 eq).

-

Solvent Addition: Add 15 mL of isopropanol to the flask.

-

Reflux: Heat the mixture to reflux (approximately 82–85°C) with vigorous stirring. Maintain reflux for 12 hours. The mixture will typically darken over this period.

-

Workup and Precipitation: After 12 hours, allow the reaction mixture to cool to room temperature. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4.

-

Self-Validation Check: A voluminous orange precipitate should form upon acidification.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water to remove any inorganic salts.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization using an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified orange needles by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield of the pure product is approximately 80%.[1][11]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

| Property | Expected Result |

| Appearance | Orange to dark orange solid/needles[1][11] |

| Melting Point | 245-247 °C[1][11] |

| Molecular Formula | C₁₃H₉ClN₂O₄[1][3][12] |

| Molecular Weight | 292.67 g/mol [1][3][12] |

| ¹H NMR (DMSO-d₆) | A broad singlet peak > 13 ppm (carboxylic acid proton), and characteristic aromatic proton signals.[11] |

| FTIR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching, C=O stretching (carboxylic acid), and asymmetric/symmetric stretching of the Ar-NO₂ group. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 291.02 |

| Purity (HPLC) | ≥95%[3] |

Safety and Handling Imperatives

-

Chemical Hazards: Nitroaromatic compounds can be toxic and are potential skin irritants. Handle 2-bromo-5-chloronitrobenzene with care. Hydrochloric acid is corrosive.

-

Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.

-

Thermal Hazards: Use appropriate care when working with the heating mantle and hot solvents during reflux and recrystallization.

Conclusion

The synthesis of this compound via the Ullmann condensation is a classic yet highly relevant transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, the specific function of each reagent, and careful control of reaction parameters are key to achieving a high yield and purity. This guide provides the foundational knowledge and a validated protocol for researchers to confidently and safely produce this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 2-(4-Chloro-2-nitroanilino)benzoic acid | C13H9ClN2O4 | CID 12042391 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid is a multifaceted compound with a range of biological activities. While initially recognized for its role as an intermediate in the synthesis of pharmaceuticals, its intrinsic pharmacological properties have garnered significant scientific interest. This guide provides an in-depth exploration of the molecular mechanisms underlying the actions of this compound, with a focus on its effects on key cellular pathways implicated in cancer and neurological disorders. We will delve into its role as a modulator of cyclooxygenase enzymes and ion channels, presenting the experimental frameworks used to elucidate these functions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's therapeutic potential.

Introduction

This compound is a synthetic organic molecule characterized by a diphenylamine backbone, with chloro and nitro substitutions on one phenyl ring and a carboxylic acid group on the other.[1][2] This unique chemical architecture allows it to interact with a variety of biological targets, leading to a diverse pharmacological profile.[1] Although it is known as an impurity in the synthesis of the antipsychotic drug Clozapine, its potential as a therapeutic agent in its own right is an active area of investigation.[2][3] Recent studies have highlighted its potential anticancer and neuro-active properties, suggesting its utility in oncology and the study of neurodegenerative diseases.[1][3]

Core Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate the activity of specific enzymes and ion channels. These interactions disrupt cellular signaling pathways that are often dysregulated in disease states.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many diphenylamine-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory process through their production of prostaglandins. The inhibition of COX enzymes is a well-established strategy for anti-inflammatory therapies.[4][5] The structural features of this compound suggest its potential to bind to the active site of COX enzymes, thereby blocking the synthesis of prostaglandins and mitigating inflammatory responses. The selectivity for COX-1 versus COX-2 is a critical determinant of the therapeutic and side-effect profiles of COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a standardized method for determining the inhibitory potency of this compound against COX-1 and COX-2.

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound for each COX isoform.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound: this compound

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Enzyme Reaction: In a 96-well plate, combine the reaction buffer, the respective COX enzyme, and either the test compound, reference inhibitor, or vehicle control.

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding a quenching agent (e.g., HCl).

-

Quantification: Measure the concentration of PGE2 produced using a competitive EIA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, allowing for the determination of its potency and selectivity.

Modulation of Ion Channels

Emerging evidence suggests that this compound can modulate the function of various ion channels, which are critical for maintaining cellular homeostasis and excitability.

2.2.1. Chloride Channel Blockade

Compounds with similar structures, such as niflumic acid, are known chloride channel blockers.[6] These channels are involved in a multitude of physiological processes, including transepithelial transport and neuronal signaling.[7] By obstructing the passage of chloride ions, this compound may alter cellular membrane potential and affect downstream signaling events. This activity could be particularly relevant in conditions characterized by aberrant chloride channel function, such as cystic fibrosis.[8]

2.2.2. Impact on Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. The modulation of calcium signaling pathways is a key feature of many therapeutic agents. It is plausible that this compound influences intracellular calcium levels, either by directly interacting with calcium channels or by indirectly affecting their regulation.[9] Dysregulation of calcium signaling is a hallmark of numerous diseases, including neurodegenerative disorders and cancer.

Experimental Workflow: Investigating Ion Channel Modulation

The following workflow outlines the key steps to characterize the effects of this compound on ion channel activity.

Caption: A streamlined workflow for assessing the impact of a test compound on ion channel function.

Therapeutic Potential and Future Directions

The multifaceted mechanism of action of this compound positions it as a promising candidate for further investigation in several therapeutic areas.

Oncology

The potential anticancer activity of this compound is a significant area of interest.[1][3] By targeting pathways involved in cell proliferation and survival, it may inhibit the growth of cancer cells.[1] Future research should focus on identifying the specific molecular targets within cancer cells and evaluating its efficacy in preclinical cancer models.

Neurological Disorders

The compound's activity in neurological research, particularly in the context of neurotransmission and neurodegenerative diseases like Alzheimer's and Parkinson's, warrants further exploration.[1] Its ability to modulate ion channels could have profound effects on neuronal excitability and signaling, offering potential therapeutic avenues for these debilitating conditions.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂O₄[10][11] |

| Molecular Weight | 292.67 g/mol [10][12] |

| Appearance | White fine powder[13] |

| Storage | 2-8°C, sealed in a dry environment[10] |

Conclusion

This compound is a molecule with significant, yet not fully elucidated, pharmacological potential. Its established role as a synthetic intermediate is now being overshadowed by its intriguing biological activities. The mechanisms outlined in this guide, including the inhibition of COX enzymes and the modulation of ion channels, provide a solid foundation for its further development as a therapeutic agent. A deeper understanding of its structure-activity relationships and its interactions with various biological targets will be crucial in unlocking its full clinical potential. The experimental approaches detailed herein offer a roadmap for future investigations into this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid [lgcstandards.com]

- 3. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloride channel blocker - Wikipedia [en.wikipedia.org]

- 7. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. 60091-87-4 CAS MSDS (2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID, CasNo.60091-87-4 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

The Biological Versatility of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a synthetically significant derivative of aniline and benzoic acid, has emerged as a molecule of interest in medicinal chemistry. Its unique structural framework, characterized by a chloronitroaniline moiety linked to a benzoic acid ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the known and potential biological activities of this compound, with a primary focus on its anticancer and antimicrobial properties. We will delve into its synthesis, explore potential mechanisms of action by drawing parallels with structurally related compounds, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new pharmacological agents.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Small molecules, by virtue of their chemical tractability and diverse biological activities, remain a cornerstone of this pursuit. This compound (CAS No. 60091-87-4) is one such molecule that has garnered attention for its potential pharmacological activities.[1] Its structure, featuring electron-withdrawing nitro and chloro groups, a hydrogen-bond-donating aniline nitrogen, and a hydrogen-bond-accepting carboxylic acid, suggests a high potential for interaction with biological macromolecules.[1] This guide will provide a detailed exploration of the synthesis and biological activities of this compound, offering insights into its potential as a lead molecule for drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving aromatic substitution and coupling reactions.[1] One common route involves the coupling of a nitro-substituted chlorobenzene derivative with an anthranilic acid analog.[1] A key intermediate in some synthetic pathways is methyl 2-[(4-chloro-2-nitrophenyl)amino]benzoate, which is subsequently hydrolyzed to yield the final carboxylic acid product.[1]

Detailed Synthesis Protocol

A representative procedure for the synthesis of this compound is as follows:

Materials:

-

Anthranilic acid

-

2-Bromo-5-chloronitrobenzene

-

Anhydrous potassium carbonate

-

Copper powder

-

Iso-propanol

-

2 M Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine anthranilic acid (1 equivalent), 2-bromo-5-chloronitrobenzene (1.1 equivalents), and iso-propanol.

-

Add anhydrous potassium carbonate (2 equivalents) to the mixture to act as a base.

-

Introduce copper powder (0.2 equivalents) to facilitate the coupling reaction.

-

Reflux the reaction mixture at 82-85°C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 3-4 using 2 M HCl. This will induce the precipitation of the product.

-

Collect the precipitate, which should appear as orange needles, by filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.[1] While specific data on its activity against various cancer cell lines is still emerging, the structural motifs present in the molecule are found in other compounds with established anticancer properties. The proposed mechanisms of action for its anticancer effects include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1]

Potential Mechanisms of Anticancer Action

-

Kinase Inhibition: The quinazoline scaffold, which can be synthesized from this compound, is a well-known pharmacophore in the design of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. It is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cancer progression.

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Structurally related compounds have been shown to induce apoptosis through the activation of caspase pathways.[1] It is hypothesized that this compound may also trigger apoptotic cell death in cancer cells.

-

Disruption of Protein-Protein Interactions: The unique three-dimensional structure and electronic properties of this molecule may enable it to interfere with critical protein-protein interactions that are essential for cancer cell survival and proliferation.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Derivatives of benzoic acid have a long history of use as antimicrobial agents. The presence of chloro and nitro groups on the aromatic rings of this compound suggests that it may possess significant antimicrobial properties. While specific studies on this exact compound are limited, research on related structures provides valuable insights into its potential as an antibacterial and antifungal agent.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzoic acid derivatives are often multifaceted and can include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Essential Enzymes: The compound may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Interference with Nutrient Uptake: By altering the cell membrane, the compound could disrupt the transport of essential nutrients into the microbial cell.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Chlorinated Benzoic Acids | Escherichia coli | 62.5 - 250 | [2] |

| Staphylococcus aureus | 125 - 500 | [2] | |

| Nitrobenzoic Acids | Candida albicans | 50 - 200 | [3] |

| Aspergillus niger | 100 - 400 | [4] |

Note: This table presents data for classes of compounds structurally related to this compound to provide a potential context for its antimicrobial activity. Specific MIC values for the title compound are not yet widely reported.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential anticancer and antimicrobial activities, suggested by its chemical structure and the biological profiles of related compounds, warrant further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Comprehensive screening against a wide panel of cancer cell lines and microbial strains is necessary to establish its spectrum of activity and potency. Furthermore, medicinal chemistry efforts to synthesize and evaluate derivatives of this molecule could lead to the discovery of new drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the biological potential of this compound and aims to stimulate further research in this exciting area.

References

A Technical Guide to the Preclinical Evaluation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid as a Novel Anticancer Agent

Abstract

This guide provides a comprehensive technical framework for the preclinical investigation of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a fenamic acid derivative, as a potential therapeutic agent for oncology. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives have garnered significant interest for their potential in cancer treatment and prevention.[1][2] This document outlines the rationale, chemical synthesis, and a structured workflow for the in vitro evaluation of the subject compound. We detail robust, validated protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, this guide proposes mechanistic studies targeting key cancer-related signaling pathways and provides templates for data presentation and visualization to ensure clarity, reproducibility, and scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology drug candidates.

Introduction and Rationale

The repurposing of established drug classes for oncology is a promising strategy for accelerating the development of new cancer therapies. Non-steroidal anti-inflammatory drugs (NSAIDs), particularly the fenamate class which includes mefenamic acid, have demonstrated compelling anti-proliferative and pro-apoptotic effects in various cancer models.[2][3][4][5][6] These effects are often mediated through both cyclooxygenase (COX)-dependent and independent pathways, making them attractive scaffolds for novel anticancer drug design.[7]

The compound this compound (CAS No. 60091-87-4) is an N-phenylanthranilic acid derivative with structural features suggesting potential biological activity.[8][9][10][11][12][13] The presence of electron-withdrawing chloro and nitro groups on the phenyl ring can significantly alter the electronic properties and biological interactions of the molecule compared to simpler fenamates.[8] Preliminary research suggests that this compound may possess anticancer properties, warranting a systematic and rigorous preclinical evaluation.[8][9]

This guide provides the scientific rationale and detailed methodologies to investigate the anticancer potential of this specific molecule, from synthesis to initial mechanistic insights.

Synthesis and Characterization

A reliable supply of high-purity compound is paramount for accurate biological evaluation. This compound is typically synthesized via an Ullmann condensation reaction.[14][15]

Synthesis Protocol: Ullmann Condensation

The Goldberg reaction, a variant of the Ullmann condensation, is suitable for coupling an aryl halide with an aniline.[15]

Reaction:

-

2-Bromobenzoic acid + 4-Chloro-2-nitroaniline → this compound

Materials:

-

2-Bromobenzoic acid

-

4-Chloro-2-nitroaniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

L-Proline (as ligand, optional but recommended)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromobenzoic acid (1.0 eq), 4-chloro-2-nitroaniline (1.1 eq), and anhydrous K₂CO₃ (2.5 eq).

-

Add Copper(I) Iodide (0.1 eq) and L-Proline (0.2 eq).

-

Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the limiting reagent.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl), which will precipitate the product.

-

Filter the crude solid product, wash thoroughly with water, and dry under a vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

| Technique | Purpose | Expected Outcome |

| ¹H & ¹³C NMR | Structural confirmation | Chemical shifts and coupling constants consistent with the proposed structure. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₉ClN₂O₄, MW: 292.67).[10][11] |

| HPLC | Quantitative purity analysis | Purity >95% is required for biological assays. |

| Melting Point | Identity and purity check | A sharp melting point consistent with literature values (approx. 246-247 °C).[11] |

In Vitro Anticancer Evaluation: A Stepwise Approach

A logical, tiered screening process is essential to efficiently evaluate the compound's potential. This section details the core assays for determining cytotoxicity and initial mechanisms of action.

Workflow for In Vitro Evaluation

Phase 1: Cytotoxicity Screening using MTT Assay

The initial step is to determine the compound's ability to inhibit cell viability across a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[16][17]

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2X stock solution series of this compound in culture medium (e.g., concentrations ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value |

Phase 2: Mechanistic Assays

If the compound demonstrates potent cytotoxicity (low µM IC₅₀), the next logical step is to investigate the primary mechanism of cell death.

Apoptosis, or programmed cell death, is a hallmark of effective anticancer agents.[18] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[19]

Protocol: Annexin V/PI Flow Cytometry Assay [20][21]

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold 1X PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[20][21]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18][21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[18]

-

FITC Signal (Annexin V) is typically detected in the FL1 channel.

-

PI Signal is typically detected in the FL2 or FL3 channel.[20]

-

Data Presentation: Apoptosis Analysis

| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic (%) (Annexin V+ / PI+) | Necrotic (%) (Annexin V- / PI+) |

| Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. DNA content analysis using PI staining is a standard method to evaluate these effects.[22][23]

Protocol: Cell Cycle Analysis by PI Staining [22][23][24]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect and wash approximately 1 x 10⁶ cells with cold 1X PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[22][23] Incubate for at least 2 hours at 4°C (cells can be stored for weeks at this stage).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[22]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Phase 3: Target Pathway Investigation

Based on the known mechanisms of other fenamates, plausible molecular pathways to investigate include the PI3K/Akt/mTOR and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and survival.[1][5] Western blotting is the gold-standard technique for this analysis.[25][26][27][28]

Protocol: Western Blot Analysis [26][29]

-

Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26][28]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[26][27]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Future Directions

Positive results from this in vitro workflow would provide a strong foundation for advancing this compound into more complex preclinical models. Subsequent steps should include:

-

Target Deconvolution: Employing techniques like thermal shift assays or chemical proteomics to identify direct molecular targets.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft or patient-derived xenograft (PDX) mouse models.

-

Pharmacokinetic (PK) and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.

By following the rigorous, structured approach outlined in this guide, researchers can effectively characterize the anticancer potential of this compound and determine its viability for further development as an oncology therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid [jmchemsci.com]

- 4. Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 2-(4-Chloro-2-nitroanilino)benzoic acid | C13H9ClN2O4 | CID 12042391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. scispace.com [scispace.com]

- 20. docs.abcam.com [docs.abcam.com]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. medium.com [medium.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 29. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: A Pivotal Intermediate in Synthetic Chemistry

Abstract

2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a diarylamine derivative, stands as a cornerstone synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring an anthranilic acid core coupled with a substituted chloronitrophenyl ring, provides a versatile scaffold for the synthesis of a multitude of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key chemical transformations, and applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its synthesis via the Ullmann condensation and present validated protocols to inform researchers and drug development professionals.

Introduction and Physicochemical Profile

This compound (CAS No. 60091-87-4) is an organic compound valued not for its direct biological activity, but as a critical building block.[1] Its structure is characterized by multiple reactive sites: a carboxylic acid, a secondary amine linker, and electron-withdrawing nitro and chloro groups on one of the aromatic rings.[1] These features make it an ideal precursor for constructing diverse molecular libraries aimed at discovering new pharmaceutical leads.[1] It is a key starting material for synthesizing heterocyclic compounds like quinazolines and benzimidazoles and has been identified as a precursor for potential anticancer agents and an impurity in the synthesis of the antipsychotic drug Clozapine.[1][2]

Physicochemical Data

The physical and chemical properties of this intermediate are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 60091-87-4 | [3] |

| Molecular Formula | C₁₃H₉ClN₂O₄ | [1][3] |

| Molecular Weight | 292.67 g/mol | [1][3] |

| Appearance | Orange to Dark Orange Solid | [1][3] |

| Melting Point | 245-247 °C | [1][3] |

| Boiling Point (Predicted) | 445.9 ± 45.0 °C | [3] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.59 ± 0.36 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |

Synthesis: The Ullmann Condensation Pathway

The primary and most established method for synthesizing this compound is the Ullmann condensation (specifically, a C-N coupling variant often called the Goldberg reaction).[4] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper.[4][5][6]

Mechanistic Insight

The causality behind choosing the Ullmann condensation lies in its proven efficacy for coupling electron-poor aryl halides with amines. The reaction is driven by a copper-catalyzed cycle, typically proposed to involve Cu(I) and Cu(III) intermediates.[5] The electron-withdrawing nitro group on the 2,4-dichloronitrobenzene starting material activates the halide for nucleophilic substitution, making this reaction particularly suitable.

The key steps are:

-

Coordination & Deprotonation: The amine (anthranilic acid) coordinates to a Cu(I) catalyst. A base then deprotonates the amine to form a copper amide intermediate.[5]

-

Oxidative Addition: The aryl halide oxidatively adds to the copper amide, forming a Cu(III) species.[5]

-

Reductive Elimination: The final diarylamine product is formed via reductive elimination from the Cu(III) complex, which regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]

Caption: Catalytic cycle of the Ullmann condensation for C-N bond formation.

Validated Experimental Protocol

This protocol is a representative procedure for the Ullmann condensation to synthesize the title compound. Every step is designed for reproducibility and safety.

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

2,4-Dichloronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI) or Copper powder

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Hydrochloric Acid (HCl), 2M solution

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzoic acid (1.0 eq), 2,4-dichloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper powder or CuI (approx. 0.1 eq).

-

Solvent Addition: Add a suitable volume of DMF to the flask to ensure the mixture is stirrable.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring.

-

Acidification: Acidify the aqueous solution slowly with 2M HCl until the pH is approximately 3-4. This protonates the carboxylate, causing the product to precipitate.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield the purified this compound as an orange solid.[3] Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile intermediate precisely because its functional groups can be selectively transformed to build molecular complexity.

-

Nitro Group Reduction: The nitro group is readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C).[1] This transformation is fundamental for subsequent cyclization reactions to form benzimidazoles.

-

Carboxylic Acid Derivatization: The carboxylic acid group can undergo esterification or be converted to an acyl chloride, enabling the formation of esters and amides, respectively. Intramolecular cyclization via reaction with the adjacent secondary amine (after reduction of the nitro group) can lead to quinazolinone scaffolds.

-

Nucleophilic Aromatic Substitution: The chloro group can be substituted by other nucleophiles under specific conditions, although this is less common due to the deactivating effect of the ortho-nitro group on the other ring.[1]

Caption: Key synthetic transformations of the title compound.

Applications in Drug Development & Research

The true value of this compound is realized in the molecules it helps create.

-

Anticancer Research: It serves as a precursor for compounds that have shown potential anticancer properties.[1][2] The diarylamine scaffold is a common feature in kinase inhibitors, and modifications of this intermediate allow for the exploration of structure-activity relationships (SAR) against various cancer cell lines.[1]

-

Neurological Research: The compound is utilized in the synthesis of molecules for studying neurotransmission and potential treatments for neurodegenerative diseases.[1]

-

Heterocycle Synthesis: As previously mentioned, its most significant application is the synthesis of fused heterocyclic systems. The reduction of the nitro group followed by reaction with an aldehyde or carboxylic acid derivative leads directly to the benzimidazole ring system, a privileged scaffold in medicinal chemistry.

-

Quality Control Standard: It is recognized as a process impurity in the manufacturing of Clozapine, an important antipsychotic medication.[2] As such, it is used as a reference standard in quality control and analytical method development to ensure the purity of the final drug product.[8][9]

Safety and Handling

As with any laboratory chemical, proper handling is essential. While a full Safety Data Sheet (SDS) should always be consulted, the following general precautions apply.

-

Hazards: Similar aminobenzoic acid derivatives are known to cause skin and eye irritation and may cause respiratory irritation or allergic skin reactions.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a testament to the importance of foundational intermediates in the pipeline of chemical innovation. Its straightforward synthesis via the robust Ullmann condensation, combined with its multiple, selectively reactive functional groups, makes it an invaluable and versatile tool for the synthetic chemist. From building complex heterocyclic libraries for anticancer research to serving as a critical analytical standard in pharmaceutical manufacturing, this orange solid is a quiet enabler of significant scientific advancement.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 3. 60091-87-4 CAS MSDS (2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-[(4-Chloro-2-nitrophenyl)amino]benzoic Acid [lgcstandards.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure-Activity Relationships of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, a versatile scaffold in medicinal chemistry. With documented potential in anticancer and antimicrobial research, understanding how its structural modifications influence biological activity is paramount for the rational design of novel therapeutic agents. This document delves into the core chemical features of this N-phenylanthranilic acid derivative, outlining synthetic strategies for analog generation, and methodologies for biological evaluation. A detailed examination of SAR is presented, drawing insights from closely related analogs to elucidate the impact of substituent modulation on cytotoxic potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.

Introduction: The Therapeutic Potential of the N-Phenylanthranilic Acid Scaffold

The N-phenylanthranilic acid framework is a privileged scaffold in drug discovery, forming the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid. Beyond its anti-inflammatory properties, this chemical motif has garnered significant interest for its potential in oncology. The title compound, this compound, is a synthetically accessible derivative that serves as a valuable starting point for the development of novel bioactive molecules.[1] Its structure features multiple points for chemical modification, making it an ideal candidate for SAR studies.[1] The presence of electron-withdrawing groups, such as the chloro and nitro substituents, along with hydrogen bond donors and acceptors, endows this molecule with unique electronic and intermolecular interaction properties, suggesting a high potential for targeted biological activity.[1] Notably, this compound is also recognized as a key intermediate in the synthesis of more complex heterocyclic systems, such as benzimidazoles and quinazolines, further expanding its utility in medicinal chemistry.[1]

Synthetic Strategies for Analog Development

The generation of a library of analogs is fundamental to any SAR study. The synthesis of derivatives of this compound and related N-phenylanthranilic acids is most commonly achieved through the Ullmann condensation reaction. This involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.

General Protocol for Ullmann Condensation

This protocol outlines a general procedure for the synthesis of N-phenylanthranilic acid derivatives.

Materials:

-

Substituted 2-chlorobenzoic acid

-

Substituted aniline

-

Potassium carbonate (K₂CO₃)

-

Copper (I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add the substituted 2-chlorobenzoic acid (1.0 eq), substituted aniline (1.2 eq), potassium carbonate (2.0 eq), and copper (I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with water, and then dissolve it in ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-phenylanthranilic acid derivative.

Biological Evaluation: In Vitro Anticancer Activity

The primary biological activity of interest for this compound and its analogs is their potential as anticancer agents.[1] A standard method for assessing the cytotoxic effects of new chemical entities is the Sulforhodamine B (SRB) assay, which is a cell-based assay to determine cell viability.

Protocol for Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for evaluating the in vitro anticancer activity of synthesized compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with Tris-base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR)

While specific SAR data for a broad series of direct analogs of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on closely related diphenylamine-2-carboxylic acid derivatives that have been converted into acridine structures. The acridine scaffold, accessible from diphenylamine-2-carboxylic acids through cyclization, is a well-known DNA intercalator and topoisomerase inhibitor, exhibiting significant anticancer properties.

A study by Ghorab et al. (2010) on the synthesis and anticancer evaluation of novel acridine derivatives provides a useful case study. The precursor diphenylamine-2-carboxylic acids were synthesized via the Ullmann reaction. These were then cyclized to form the acridine core, which was further derivatized. The resulting compounds were evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7.

Key SAR Insights from Acridine Derivatives

The following table summarizes the IC₅₀ values of selected acridine derivatives, which shed light on the influence of various substituents on anticancer activity.

| Compound ID | R1 | R2 | R3 | IC₅₀ (µg/mL) against MCF-7 |

| 8 | H | H | H | >10 |

| 11e | NO₂ | H | OCH₃ | 9.2 |

| 11f | NO₂ | H | OH | 8.5 |

| 13b | H | H | F | 9.8 |

| 14b | NO₂ | H | F | 7.8 |

| 14e | NO₂ | H | OCH₃ | 8.1 |

| 14f | NO₂ | H | OH | 8.0 |

Data extracted and adapted from Ghorab et al., Journal of American Science, 2010.

-

Importance of the Nitro Group: The presence of a nitro group (R1 = NO₂) on the acridine ring system consistently leads to a significant increase in cytotoxic activity compared to the unsubstituted analog (compound 8 ). This is evident in compounds 11e , 11f , 14b , 14e , and 14f , which all exhibit IC₅₀ values below 10 µg/mL. The strong electron-withdrawing nature of the nitro group likely enhances the DNA intercalating ability of the acridine scaffold.

-

Influence of Phenyl Ring Substituents (R3):

-

Electron-donating groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the terminal phenyl ring (R3) contributes to potent anticancer activity, as seen in compounds 11e , 11f , 14e , and 14f . These groups may be involved in hydrogen bonding interactions with the biological target.

-

Halogen substitution: A fluorine atom (R3 = F) also confers significant activity (compounds 13b and 14b ), with the nitro-substituted analog 14b being the most potent compound in this series (IC₅₀ = 7.8 µg/mL). Halogens can modulate the lipophilicity and electronic properties of the molecule, potentially improving cell membrane permeability and target engagement.

-

Proposed SAR Model

Based on these observations, a hypothetical SAR model for the anticancer activity of this compound and its derivatives can be proposed.

Caption: Proposed SAR model for this compound.

This model suggests that the electron-withdrawing nitro group on one phenyl ring and the chloro substituent on the other are key features for the potential anticancer activity of the parent compound. Modifications to the benzoic acid moiety, particularly cyclization to form polycyclic aromatic systems like acridines, appear to be a promising strategy for enhancing potency.

Experimental Workflows and Data Presentation

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an SAR study of this compound derivatives.

Caption: A typical workflow for an SAR study.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. The SAR insights gleaned from closely related acridine derivatives highlight the importance of the nitro group and the potential for enhancing activity through further substitution on the phenyl rings. Future work should focus on the synthesis and biological evaluation of a focused library of direct analogs of the title compound to build a more precise SAR model. Exploration of different heterocyclic systems derived from this scaffold is also a promising avenue for the discovery of potent and selective anticancer drug candidates.

References

An In-depth Technical Guide on 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: Synthesis, Characterization, and Biological Potential

A Note to the Reader: This guide provides a comprehensive overview of the current scientific understanding of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid. While the initial request focused on the pharmacokinetic profile of this compound, a thorough review of the existing scientific literature reveals a notable absence of specific studies on its absorption, distribution, metabolism, and excretion (ADME). Therefore, this document has been structured to deliver an in-depth exploration of its synthesis, chemical properties, and potential biological activities, which is where the current body of research is concentrated. This information is critical for researchers and drug development professionals who may be interested in exploring the therapeutic potential of this molecule and laying the groundwork for future pharmacokinetic investigations.

Introduction

This compound, with the CAS number 60091-87-4, is a synthetic organic compound that has garnered interest in medicinal chemistry.[1][2][3] Structurally, it is an analogue of benzoic acid and an aniline derivative.[1] Its chemical framework, featuring a 4-chloro-2-nitrophenyl group linked to an anthranilic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules and for the exploration of structure-activity relationships.[1] This compound is recognized as a key intermediate in the synthesis of various heterocyclic compounds and as an impurity in the production of the antipsychotic drug, Clozapine.[3][4][5] Recent studies have also highlighted its potential as an anticancer agent, driving further investigation into its biological properties.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₂O₄ | [2][4] |

| Molecular Weight | 292.67 g/mol | [2][4] |

| CAS Number | 60091-87-4 | [2][3][4] |

| Melting Point | 246-247 °C | [2][5] |

| Boiling Point (Predicted) | 445.9±45.0 °C | [5] |

| Density (Predicted) | 1.525±0.06 g/cm³ | [5] |

| LogP (Predicted) | 3.69 | [4] |

| Topological Polar Surface Area (TPSA) | 92.47 Ų | [4] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its study and application. Understanding its synthesis and reactivity is key for medicinal chemists looking to create derivatives or scale up production.

Synthetic Pathway

A common synthetic route to this compound involves the Ullmann condensation reaction. This reaction couples an aryl halide with an amine in the presence of a copper catalyst. In this specific synthesis, 2-chlorobenzoic acid is reacted with 4-chloro-2-nitroaniline.

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical structure of this compound contains several reactive sites, making it a versatile intermediate for further chemical modifications.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is a key step in the synthesis of certain heterocyclic compounds.[1]

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. These reactions allow for the attachment of various functional groups to explore structure-activity relationships.

-

Nucleophilic Aromatic Substitution: The chloro group on the nitrophenyl ring can be displaced by strong nucleophiles under specific conditions, although this is generally less facile due to the deactivating effect of the nitro group.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[6] A typical protocol would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acid modifier like trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Gas Chromatography (GC) can also be employed, particularly for the analysis of related volatile impurities.[7]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Potential Biological Activities and Therapeutic Interest

While pharmacokinetic data is lacking, preliminary research suggests that this compound may possess biological activities of therapeutic interest.

Anticancer Potential

Several sources indicate that this compound has been investigated for its potential anticancer properties.[1][3] The proposed mechanism of action involves the inhibition of specific enzymes or signaling pathways that are crucial for the proliferation and survival of cancer cells.[1] However, detailed in vivo studies and clinical trials are necessary to validate these preliminary findings.

Neurological Research

The compound has also been utilized in neurological research, particularly in the study of neurotransmission and neurodegenerative diseases.[1] Its structural similarity to other neuroactive compounds makes it a candidate for further investigation in this area.

Future Directions

The existing body of research on this compound provides a solid foundation for future investigations. Key areas for future research include:

-

In-depth Pharmacokinetic Studies: Comprehensive ADME studies in preclinical models are essential to understand the compound's behavior in a biological system. This would involve developing and validating bioanalytical methods for its quantification in biological matrices.

-

Mechanism of Action Studies: Further research is needed to elucidate the precise molecular targets and mechanisms underlying its potential anticancer and neurological activities.

-

Lead Optimization: The versatile chemical structure of this compound makes it an attractive scaffold for medicinal chemistry efforts aimed at developing more potent and selective analogues.

Caption: Key areas for future research on this compound.

Conclusion

This compound is a compound with established utility as a synthetic intermediate and emerging potential as a biologically active molecule. While the current understanding of its pharmacokinetic properties is limited, its chemical versatility and preliminary biological data warrant further investigation. This guide provides a comprehensive overview of its synthesis, characterization, and known biological context, serving as a valuable resource for researchers and drug development professionals interested in exploring its therapeutic potential. The path forward for this compound will undoubtedly involve a concerted effort to bridge the existing knowledge gap in its ADME profile, which will be crucial for its potential translation into a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID CAS#: 60091-87-4 [amp.chemicalbook.com]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. cdc.gov [cdc.gov]

An In-Depth Technical Guide to 2-((4-chloro-2-nitrophenyl)amino)benzoic Acid (CAS 60091-87-4): A Critical Clozapine Intermediate and Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction